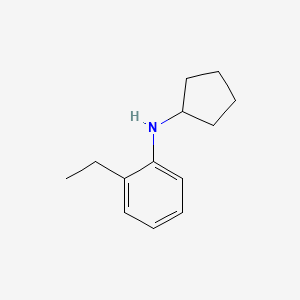

N-cyclopentyl-2-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-2-ethylaniline |

InChI |

InChI=1S/C13H19N/c1-2-11-7-3-6-10-13(11)14-12-8-4-5-9-12/h3,6-7,10,12,14H,2,4-5,8-9H2,1H3 |

InChI Key |

IMUOISUGIGZWGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2CCCC2 |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for N Cyclopentyl 2 Ethylaniline and Its Structural Analogues

Direct Amination and Alkylation Strategies

Direct methods for the formation of the C-N bond in N-cyclopentyl-2-ethylaniline often involve the reaction of a primary amine with a carbonyl compound or an alkylating agent. These strategies are valued for their efficiency and atom economy.

Reductive Amination Protocols for this compound Formation

Reductive amination is a cornerstone of amine synthesis, providing a controlled method for forging nitrogen-carbon bonds. masterorganicchemistry.com This process typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-ethylaniline (B167055) with cyclopentanone (B42830).

The general mechanism proceeds in two main steps:

Imine Formation: 2-Ethylaniline reacts with cyclopentanone to form an imine intermediate.

Reduction: The imine is then reduced to the final secondary amine product. masterorganicchemistry.com

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comscribd.com NaBH₃CN is often preferred as it can selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com Heterogeneous catalysts, such as cobalt nanoparticles on a nitrogen-doped carbon support (Co@NC), have also been shown to be effective for the reductive amination of ketones like cyclopentanone with anilines using H₂ gas as the reductant, often resulting in high yields. sci-hub.ru

A typical procedure would involve mixing 2-ethylaniline and cyclopentanone, followed by the addition of a suitable reducing agent. askfilo.compearson.com The reaction can be performed under various conditions, and the choice of solvent and temperature can influence the reaction rate and yield.

Table 1: Reductive Amination of Cyclopentanone with Aniline (B41778) Derivatives

| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Aniline | Cyclopentanone | Co@NC, H₂ | N-Cyclopentylaniline | High | sci-hub.ru |

| Methylamine | Cyclopentanone | H₂/Ni | N-Methylcyclopentylamine | - | askfilo.com |

Catalytic N-Alkylation Approaches Utilizing Relevant Precursors

Catalytic N-alkylation offers an alternative route to this compound, typically by reacting 2-ethylaniline with a cyclopentylating agent. These methods often employ transition metal catalysts to facilitate the coupling reaction.

One common approach is the use of alcohols as alkylating agents, which is considered a green chemical process. researchgate.netrug.nl Nickel-based catalysts have been developed for the selective mono-alkylation of anilines with alcohols. researchgate.net For instance, a system of NiBr₂ with a specific ligand can catalyze the N-alkylation of various anilines with alcohols, tolerating a range of functional groups. researchgate.net

Another strategy involves the use of alkylboronic acids as the alkylating partners, promoted by a copper catalyst. organic-chemistry.org This method has been successfully applied to the N-monoalkylation of anilines. The reaction is typically carried out in a solvent like dioxane at reflux. organic-chemistry.org

Palladium-catalyzed N-arylation has also been extensively studied for the synthesis of N-alkyldiarylamines. cmu.edu While direct coupling of larger alkyl groups can be challenging, a two-step procedure involving the initial formation of an alkylarylamine followed by a second arylation has proven effective. cmu.edu

Table 2: Catalytic N-Alkylation of Anilines

| Aniline Derivative | Alkylating Agent | Catalyst System | Product Type | Reference |

| Aryl/heteroaryl amines | Various alcohols | NiBr₂/L1 | Monoalkylated aniline | researchgate.net |

| Anilines | Alkylboronic acids | Copper-promoted | N-monoalkylated anilines | organic-chemistry.org |

| Primary amines | Aryl bromides | Pd(OAc)₂/(rac)-BINAP | Alkylarylamine | cmu.edu |

| Aniline | Diethyl carbonate | Polyethylene glycol/K₂CO₃ | N-ethylaniline | google.com |

| Amines | Carboxylic acids | Ruthenium/triphos | Alkylated secondary/tertiary amines | csic.es |

One-Pot Transformations for Enhanced Synthetic Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. mdpi.comresearchgate.netacs.org For the synthesis of N-substituted anilines, one-pot reductive amination of aldehydes with nitroarenes is a particularly attractive method. mdpi.comnih.govresearchgate.net This tandem reaction involves the reduction of a nitro compound to an amine, followed by condensation with an aldehyde and subsequent reduction of the imine intermediate. mdpi.comnih.gov These reactions are often catalyzed by transition metal nanoparticles. mdpi.comnih.govresearchgate.net

Another example of a one-pot procedure is the synthesis of N-arylmethyl-4-(7-cyclohepta-1,3,5-trienyl)anilines through a three-component reaction involving aromatic imines, tropylium (B1234903) tetrafluoroborate, and sodium tetrahydroborate. scirp.org This highlights the potential for developing efficient one-pot syntheses for complex aniline derivatives.

Regioselective Carbon-Hydrogen (C-H) Bond Functionalization on Aniline Systems

Direct functionalization of C-H bonds is a powerful tool in synthetic organic chemistry, allowing for the modification of molecules without the need for pre-functionalized substrates. sorbonne-universite.fr This approach can be applied to aniline systems to introduce substituents at specific positions.

Ortho-Selective C-H Functionalization in 2-Ethylaniline Scaffolds

Achieving ortho-selectivity in C-H functionalization is often accomplished using directing groups that position a catalyst in close proximity to the target C-H bond. sorbonne-universite.frsemanticscholar.org For a substrate like 2-ethylaniline, the amino group or a derivative thereof can act as a directing group.

Transient directing group strategies have emerged as a valuable method. sorbonne-universite.fr For example, an imine formed from 2-ethylaniline and a quinoline-8-carbaldehyde can direct a palladium catalyst to the ortho-position for arylation. sorbonne-universite.fr Similarly, the use of iron catalysts in the presence of an acid has been shown to promote ortho-selective halogenation of aromatic amines. semanticscholar.org This is attributed to proton transfer influencing the electron density of the aromatic ring. semanticscholar.org

Furthermore, palladium-catalyzed γ-C–H arylation of free primary amines has been achieved using 3,5-di-tert-butylsalicylaldehyde as a transient directing group, demonstrating the feasibility of functionalizing the ethyl group in 2-ethylaniline. rsc.org

Para-Selective C-H Functionalization in N-Cyclopentyl-Aniline Systems

While ortho- and meta-selective C-H functionalizations are well-established, achieving high para-selectivity has been a significant challenge. nih.gov A novel strategy involves charge transfer directed radical substitution. nih.gov This concept proposes that radicals with high electron affinity can induce an arene-to-radical charge transfer in the transition state, leading to high positional selectivity for the para position. nih.gov This method has been successfully applied to the piperazination of arenes, where the attack of the reactive species is highly favored at the para-position. nih.gov

Organocatalysis also presents a promising avenue for para-selective C-H functionalization. researchgate.net By mimicking enzyme catalysis, chiral phosphoric acid catalysts can create a specific chiral environment that controls both chemo- and site-selectivity, leading to the formation of para-substituted adducts. researchgate.net Additionally, photocatalysis using atomically dispersed catalysts has been shown to enable para-selective trifluoromethylation of electron-deficient aromatics, a transformation that is difficult to achieve with traditional methods. chemrxiv.org These emerging strategies offer powerful tools for the selective functionalization of N-substituted anilines at the para position. thieme.de

Meta-Selective C-H Functionalization Strategies for Aniline Derivatives

Directing the functionalization of aniline derivatives to the meta-position is a significant challenge due to the inherent electronic bias for ortho and para substitution. bath.ac.uk However, recent advancements in transition-metal catalysis have provided powerful tools to achieve this selectivity.

Ruthenium-catalyzed reactions have emerged as a prominent strategy for meta-C-H functionalization. rsc.org These methods often employ a directing group that positions the metal catalyst to activate a remote C-H bond. For instance, anilines can be derivatized with a removable directing group, such as a pyrimidine, which guides a ruthenium catalyst to the meta-position for alkylation or arylation. rsc.org Ackermann and coworkers demonstrated the use of N-pyrimidinyl aniline as a substrate for meta-alkylation, which, after cleavage of the directing group, yields the meta-functionalized aniline. rsc.org The catalytic systems often involve a ruthenium(II) complex, such as [Ru(p-cymene)Cl2]2, in the presence of a carboxylate additive. nih.gov

Another approach involves the use of N-acyl amino acid ligands with ruthenium(II) catalysts. nih.gov These ligands have been shown to facilitate meta-C-H tert-alkylation of aniline derivatives with tertiary alkyl halides, a reaction that is difficult to achieve through traditional methods. nih.gov Mechanistic studies suggest an initial reversible C-H ruthenation followed by a single-electron transfer (SET) type activation of the alkyl halide. nih.gov

Palladium catalysis has also been utilized for meta-C-H functionalization, often in conjunction with a norbornene mediator. nih.gov This strategy involves the use of specialized ligands, such as 3-acetylamino-2-hydroxypyridine, to promote the meta-arylation of anilines. nih.gov The directing group on the aniline nitrogen plays a crucial role in these transformations. nih.gov While effective, these methods can be limited by the need to install and subsequently remove the directing group. nih.gov

Table 1: Comparison of Methodologies for Meta-Selective C-H Functionalization of Aniline Derivatives

| Catalyst System | Directing Group/Ligand | Coupling Partner | Key Features |

|---|---|---|---|

| Ruthenium(II) | Pyrimidine | Alkyl/Aryl Halides | Removable directing group enables access to meta-functionalized anilines. rsc.org |

| Ruthenium(II)/MPAA | N-Acyl Amino Acid | Tertiary Alkyl Halides | Effective for sterically demanding alkylations. nih.gov |

| Palladium(II) | Nitrile-containing template | Alkenes | Microwave-assisted, broad substrate scope. rsc.org |

| Palladium(II)/Norbornene | 3-Acetylamino-2-hydroxypyridine | Aryl Iodides | Versatile ligand allows for a wide range of substrates. nih.gov |

Functionalization of the Cyclopentyl Moiety and Ethyl Side Chain

Beyond the aniline core, the cyclopentyl and ethyl groups of this compound offer further sites for synthetic elaboration through C-H functionalization.

The direct functionalization of C-H bonds in alicyclic amines without the need for pre-installed directing or protecting groups is a highly sought-after transformation. nsf.gov Significant progress has been made in the α-C-H functionalization of cyclic amines. nih.gov However, functionalization at more remote positions, such as the β-position of the cyclopentyl ring, has been more challenging. nsf.govnih.gov

One innovative strategy involves the in situ generation of endocyclic 1-azaallyl anions (metalloenamines). nih.govresearchgate.net This method allows for the regioselective β-C-H bond functionalization of secondary alicyclic amines. nih.gov The process typically involves deprotonation of the amine to form a lithiated species, which then reacts with a ketone oxidant to generate a transient cyclic imine. Subsequent deprotonation of the imine forms the 1-azaallyl anion, which can then be alkylated. nih.gov

Transition metal-catalyzed methods have also been developed. For example, palladium-catalyzed β-C-H arylation can be achieved on N-acyl protected alicyclic amines. nsf.gov These reactions often require a directing group to achieve high regioselectivity. nsf.gov

Recent breakthroughs have enabled the introduction of multiple substituents onto an alicyclic amine ring in a single operation. nih.govspringernature.com A one-pot procedure has been developed that allows for the sequential α-, β-, and α'-functionalization of unprotected alicyclic amines. springernature.comresearchgate.net This strategy relies on the controlled formation and reaction of transient imine and 1-azaallyl anion intermediates. springernature.com This approach provides rapid access to complex, multi-substituted cyclic amines from simple starting materials without the need for protecting groups or transition metals. nih.govspringernature.com

Advanced Synthetic Transformations for Building the this compound Core

The core structure of this compound can be assembled through various powerful synthetic transformations, including multicomponent reactions and the reduction of functional group precursors.

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgacs.org This reaction is particularly useful for the synthesis of N-substituted amines and can tolerate a wide range of functional groups. wikipedia.orgmdpi.com

In the context of synthesizing this compound analogues, a secondary amine (like cyclopentylamine), an aldehyde, and a vinyl- or aryl-boronic acid can be used. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. researchgate.netmdpi.com The use of α-hydroxy aldehydes or glyoxylic acid as the carbonyl component can lead to the formation of β-amino alcohols or α-amino acids, respectively. wikipedia.orgorganic-chemistry.org The reaction is often carried out in solvents like dichloromethane (B109758) or hexafluoroisopropanol (HFIP) and can be promoted by catalysts in some cases. organic-chemistry.orgacs.org

Table 2: Key Components in the Petasis Reaction for N-Substituted Amine Synthesis

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

|---|---|---|---|

| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Tertiary Allylamine wikipedia.orgacs.org |

| Primary/Secondary Amine | Glyoxylic Acid | Aryl/Vinylboronic Acid | α-Amino Acid wikipedia.orgorganic-chemistry.org |

| Secondary Amine | Salicylaldehyde | Arylboronic Acid | Alkylaminophenol mdpi.comorganic-chemistry.org |

The amine functionality in this compound can be installed via the reduction of corresponding amide, nitrile, or nitro precursors.

Amide Reduction: The reduction of amides to amines is a fundamental transformation in organic synthesis. While classic reagents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective methods have been developed. orgsyn.org Catalytic hydrosilylation, using silanes in the presence of a transition metal catalyst, is a popular alternative. acsgcipr.org Catalysts based on ruthenium, rhodium, iridium, iron, and zinc have been reported for this purpose. acsgcipr.org For example, a triruthenium carbonyl cluster can effectively catalyze the reduction of amides with phenyldimethylsilane under mild conditions. orgsyn.org Metal-free methods have also been developed, such as the use of triethylborane (B153662) in combination with an alkali metal base to catalyze amide reduction with silanes. organic-chemistry.orgacs.org

Nitrile Reduction: The catalytic reduction of nitriles provides another route to amines. researchgate.net This transformation can be challenging due to the potential for over-reduction or the formation of secondary and tertiary amine byproducts. researchgate.netnih.gov Homogeneous ruthenium catalysts have been used for the transfer hydrogenation of nitriles to produce secondary amines. researchgate.net Heterogeneous catalysts, such as palladium-platinum random alloy nanoparticles, have shown high selectivity for the formation of secondary amines from nitriles under ambient conditions. rsc.orgrsc.org

Nitro Reduction: The reduction of nitroarenes is a common method for the synthesis of anilines. rsc.org One-pot reductive amination of a nitroarene with an aldehyde offers a direct route to N-substituted anilines. nih.govmdpi.com This tandem process involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde to form an imine, which is then reduced in situ. nih.govmdpi.com These reactions are often catalyzed by heterogeneous metal nanoparticles. nih.gov Alternatively, nitroarenes can be reduced to anilines using reagents like iron in acidic media (Béchamp reduction) or through catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) over catalysts like iron-molybdenum sulfide. researchgate.netrsc.org

Table 3: Summary of Reduction Methods for Amine Synthesis

| Precursor | Reagent/Catalyst System | Key Features |

|---|---|---|

| Amide | Ru3(CO)12 / PhMe2SiH | Mild conditions, easy workup. orgsyn.org |

| Amide | BEt3 / Base / Silane | Metal-free, good for all amide classes. acs.org |

| Nitrile | Ru-pincer complex / Alcohol | Domino transfer hydrogenation and N-alkylation. researchgate.net |

| Nitrile | Pd-Pt nanoparticles / H2 | High selectivity for secondary amines at ambient conditions. rsc.org |

| Nitroarene | Aldehyde / H2 / Metal Nanoparticles | One-pot reductive amination for N-substituted anilines. nih.govmdpi.com |

| Nitroarene | Fe / HCl | Classic, cost-effective method for aniline synthesis. researchgate.net |

Mechanistic Insights and Reaction Pathway Elucidation

Fundamental Reaction Mechanisms Governing N-Cyclopentyl-2-ethylaniline Synthesis

The formation of the C-N bond in this compound is primarily achieved through nucleophilic attack of the amine on an electrophilic partner. This process can proceed through several pathways, including nucleophilic addition-elimination and the involvement of specific reactive intermediates.

Analysis of Nucleophilic Addition and Elimination Pathways

The alkylation of anilines, including 2-ethylaniline (B167055), can occur via a nucleophilic substitution reaction with a suitable alkylating agent like a cyclopentyl halide. The nitrogen atom in the aniline (B41778), bearing a lone pair of electrons, acts as a nucleophile. vedantu.com The reaction often proceeds through a nucleophilic addition-elimination mechanism, particularly when acyl chlorides or similar substrates are involved. savemyexams.com In this two-step process, the amine first adds to the electrophilic carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated to yield the final N-alkylated product. savemyexams.com

However, direct alkylation of anilines with alkyl halides can be challenging to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the product amine compared to the starting material. tsijournals.comwikipedia.org Another potential pathway, especially under strong basic conditions, is the elimination-addition mechanism involving a benzyne (B1209423) intermediate, though this is less common for simple alkylations. pressbooks.pubmasterorganicchemistry.com

Investigation of Imine and Azaallyl Anion Intermediates

Alternative synthetic strategies involve the formation of imine intermediates. For instance, the reaction can proceed through the condensation of 2-ethylaniline with cyclopentanone (B42830) to form an N-cyclopentylidene-2-ethylaniline imine. This imine can then be reduced in a subsequent step to yield this compound. This approach, often part of a "borrowing hydrogen" or "hydrogen autotransfer" strategy, is catalyzed by various transition metals. researchgate.netrsc.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from an alcohol to oxidize it to an aldehyde or ketone, which then forms an imine with the amine. The catalyst then returns the hydrogen to reduce the imine to the final alkylated amine. researchgate.netrsc.orgacs.org

Recent research has also explored the role of 2-azaallyl anions as potent nucleophiles. researchgate.net These intermediates can be generated from imines by deprotonation at the α-carbon. researchgate.netnsf.gov The resulting delocalized anion is a powerful "super-electron donor" and can participate in various bond-forming reactions. researchgate.net While direct application to this compound synthesis is not explicitly detailed in the provided context, the formation of an imine intermediate makes the potential involvement of azaallyl anion chemistry a relevant area for mechanistic consideration.

Catalytic Processes and Their Mechanistic Cycles

Transition metal catalysis plays a pivotal role in modern synthetic chemistry, offering efficient and selective routes for C-N bond formation. Palladium, copper, and nickel catalysts are particularly prominent in the synthesis of aromatic amines.

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed reactions have revolutionized the synthesis of arylamines, most notably through the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org This reaction involves the cross-coupling of an aryl halide or pseudohalide with an amine. numberanalytics.com The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) intermediate. numberanalytics.comwuxiapptec.comlibretexts.org This is often the rate-determining step. numberanalytics.com The amine then coordinates to the palladium complex, and following deprotonation by a base, a palladium-amido complex is formed. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. numberanalytics.comwikipedia.orglibretexts.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos), are often employed. numberanalytics.comnih.govmit.edu These ligands promote the formation of the catalytically active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps. nih.govnih.gov

Another important palladium-catalyzed strategy is directed C-H activation. nih.govresearchgate.netnih.gov In this approach, a directing group on the aniline substrate, such as a carbamate, can direct the palladium catalyst to activate a specific C-H bond, typically at the ortho position. nih.gov The mechanism often involves the formation of a palladacycle intermediate. nih.govnih.gov This can be followed by oxidative addition to a coupling partner and subsequent reductive elimination to form the functionalized product. nih.gov Mechanistic studies suggest that C-H activation can be the slowest step in the catalytic cycle. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Amination

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, increasing the oxidation state to Pd(II). This is often the rate-limiting step. numberanalytics.com | Arylpalladium(II) complex. |

| Amine Coordination & Deprotonation | The amine coordinates to the arylpalladium(II) complex, followed by deprotonation with a base. | Arylpalladium(II) amido complex. |

| Reductive Elimination | The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. | Arylamine product, Pd(0) catalyst. |

Copper-Catalyzed Transformation Pathways

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. nih.gov The mechanism of copper-catalyzed amination is complex and can involve Cu(I), Cu(II), and even Cu(III) oxidation states. mdpi.com A commonly proposed mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex to form a Cu(III) intermediate. nih.govmdpi.com This is followed by reductive elimination to give the N-arylated product and regenerate the Cu(I) species. mdpi.com However, single electron transfer (SET) mechanisms have also been proposed. mdpi.com

The reactivity in copper-catalyzed aminations is influenced by the nature of the aryl halide, with aryl iodides and bromides being more reactive than aryl chlorides. nih.govmdpi.com The choice of ligand is also crucial, with various N,N- and N,O-donor ligands, such as diamines, amino acids, and oxalamides, being employed to enhance catalytic activity. nih.govmdpi.com Mechanistic studies have shown that the rate of reaction can be dependent on the concentrations of the amine, aryl halide, and copper catalyst. researchgate.net In some systems, the oxidative addition of the aryl halide is considered the rate-limiting step. nih.gov Another approach involves the copper-catalyzed N-alkylation of anilines using alkylborane reagents, which proceeds through the formation of a copper(II) amide intermediate, transmetalation, and oxidative-reductive elimination. organic-chemistry.org

Table 2: Proposed Mechanistic Pathways in Copper-Catalyzed Amination

| Pathway | Description | Key Oxidation States |

|---|---|---|

| Oxidative Addition/Reductive Elimination | An aryl halide adds to a Cu(I) complex, forming a Cu(III) intermediate, which then undergoes reductive elimination. nih.govmdpi.com | Cu(I) → Cu(III) → Cu(I) |

| Single Electron Transfer (SET) | The reaction proceeds through radical intermediates initiated by a single electron transfer from the copper catalyst. mdpi.com | Involves radical species. |

| Cross-Coupling with Alkylboranes | Involves formation of a Cu(II) amide, transmetalation with an alkylborane, and oxidative-reductive elimination. organic-chemistry.org | Cu(II) intermediates. |

Nickel-Catalyzed N-Alkylation Mechanisms

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for C-N bond formation. nih.govresearchgate.net Nickel catalysts can access a variety of oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), which allows for unique and diverse mechanistic pathways, often involving radical intermediates. nih.govoaes.cc

For N-alkylation, nickel-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions are particularly relevant. researchgate.netrsc.org In this process, a nickel catalyst facilitates the oxidation of an alcohol to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the nickel hydride species that was formed during the initial oxidation step. researchgate.netacs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through a hydrogen-borrowing mechanism, and the nature of the support material can play a crucial role in the catalyst's activity. researchgate.net

Nickel-catalyzed cross-coupling reactions often proceed via radical mechanisms. nih.govacs.orgacs.org A common pathway involves the formation of a Ni(I) species which can then activate an alkyl halide through a single-electron transfer or halogen atom abstraction to generate an alkyl radical. nih.govacs.org This radical can then be captured by a Ni(II) complex to form a Ni(III) intermediate, which undergoes reductive elimination to form the product. acs.orgacs.org The ability of nickel to readily engage in one-electron processes distinguishes its catalytic cycles from those of palladium. oaes.cc

Table 3: Common Mechanistic Features of Nickel-Catalyzed N-Alkylation

| Feature | Description | Key Intermediates/Species |

|---|---|---|

| Borrowing Hydrogen | The Ni catalyst facilitates the transfer of hydrogen from an alcohol to an imine intermediate. researchgate.netrsc.org | Nickel hydride, imine. |

| Radical Pathways | Ni(I) species can generate alkyl radicals from alkyl halides, leading to cross-coupling via Ni(III) intermediates. nih.govacs.org | Alkyl radicals, Ni(I), Ni(III). |

| Multiple Oxidation States | Nickel's ability to access various oxidation states (0, I, II, III) enables diverse catalytic cycles. nih.govoaes.cc | Ni(0), Ni(I), Ni(II), Ni(III). |

Non-Transition Metal-Catalyzed Mechanistic Studies

While transition metals are prevalent catalysts in aniline chemistry, several mechanistic pathways operate without their involvement, relying on other activation methods such as light or base catalysis. A notable example is the catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and electron-deficient alkenes to synthesize tetrahydroquinolines. nih.govacs.org The mechanism is initiated by the formation of a weak electron donor–acceptor (EDA) complex between the electron-rich aniline and the electron-deficient alkene. nih.gov Photoexcitation of this EDA complex with visible light induces a single electron transfer from the aniline (donor) to the alkene (acceptor), generating a radical ion pair. nih.gov This radical pair then undergoes cyclization and subsequent steps to form the final product with high stereoselectivity. nih.govacs.org

Another significant class of non-transition metal-catalyzed reactions is base-catalyzed hydroamination. In these reactions, an alkali metal base is typically used to deprotonate the amine. acs.org This initial deprotonation generates a highly nucleophilic metal amide. The metal amide then attacks an unsaturated C–C bond (alkene or alkyne) in a nucleophilic addition step. acs.org The resulting 2-aminoalkyl metal intermediate subsequently undergoes a proton exchange with another amine molecule, which regenerates the catalytically active metal amide and releases the final hydroaminated product. acs.org

Furthermore, recent advancements have highlighted the use of organophosphorus compounds as catalysts in reductive functionalizations. mit.edu These reactions proceed via a P(III)/P(V)=O redox couple, offering a non-transition metal pathway for constructing nitrogen-containing molecules from precursors like nitroarenes. mit.edu This approach underscores the growing potential for main-group elements to catalyze complex organic transformations typically dominated by transition metals. mit.edu

Stereochemical Control and Regiochemical Directivity

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of chemical reaction (regiochemistry) is paramount in the synthesis of complex molecules derived from this compound. This control is achieved through the strategic use of ligands, the inherent electronic properties of directing groups, and specific reaction conditions.

Ligand-Enabled Regioselectivity

In transition metal catalysis, ligands bound to the metal center play a crucial role in determining the regiochemical outcome of a reaction. By modifying the steric and electronic environment of the catalyst, ligands can direct a reaction to a specific position on the substrate that might otherwise be disfavored.

Recent studies have demonstrated that ligand selection can even achieve a complete reversal of regioselectivity. For instance, in a photoredox/nickel dual-catalyzed 1,2-aryl-aminoalkylation of alkenes, the use of an ortho-substituted bipyridyl ligand was found to be critical for tuning the regioselectivity. dicp.ac.cn This ligand control dictates the reactivity of the alkene-coordinated nickel complex, leading to a complementary regioselectivity compared to conventional methods. dicp.ac.cn Similarly, palladium-catalyzed reactions can exhibit divergent regioselectivity based on the ligand employed. The use of a sterically-embedded N-heterocyclic carbene (NHC) ligand, for example, can switch the regioselectivity in the functionalization of hydrazones. researchgate.net Ruthenium-catalyzed C-H benzylation has also been shown to be tunable; the presence of a bulky 1,1′-binaphthyl-2,2′-diylhydrogenphosphate (BNDHP) ligand can shift the site of functionalization from the ortho- to the meta-position. researchgate.net

The following table summarizes examples of how different ligands influence regioselectivity in reactions relevant to aniline derivatives.

| Catalyst System | Ligand | Regiochemical Outcome | Citation |

| Photoredox/Nickel | ortho-Substituted Bipyridyl | Regioreversed 1,2-aryl-aminoalkylation | dicp.ac.cn |

| Palladium | Steric-Embedded NHC | Switched regioselectivity in hydrazone functionalization | researchgate.net |

| Ruthenium | BNDHP | Meta-C-H benzylation (ortho without ligand) | researchgate.net |

| Gold(III) | TPPMS | C-alkylation (Friedel-Crafts) favored over N-alkylation | rsc.org |

Directing Group Influence

The substituents already present on the aniline ring of this compound inherently direct incoming electrophiles to specific positions. The N-cyclopentylamino group is a powerful electron-donating group (+M effect) that activates the aromatic ring towards electrophilic aromatic substitution. libretexts.orglibretexts.orgwikipedia.org As an activating group, it directs incoming substituents to the ortho and para positions. libretexts.orglibretexts.org The ethyl group at the C2 position is also an activating, ortho-, para-directing group, though its influence is weaker than the amino group.

The interplay between these two groups determines the final regiochemical outcome. The stronger N-cyclopentylamino group is the primary director of substitution. However, the ethyl group at the C2 position introduces significant steric hindrance at the adjacent C3 (ortho) position. This steric clash can disfavor substitution at this site. Research on analogous N-alkylanilines has shown that steric clashes between an ortho-alkyl group and the N-alkyl group can weaken the desired interactions with other reactants, thereby influencing reactivity and selectivity. acs.org Consequently, for this compound, electrophilic attack is most likely to occur at the C6 (ortho) and C4 (para) positions, which are electronically activated by the amino group and less sterically encumbered. To moderate the high reactivity of the amino group, it can be acetylated to form an acetanilide, which remains an ortho/para-directing but less strongly activating substituent. libretexts.orglibretexts.org

Stereochemical Outcomes and Diastereoselectivity

Many synthetic transformations involving aniline derivatives can create new stereocenters, making the control of stereochemical outcomes, particularly diastereoselectivity, a critical challenge.

A catalyst-free, visible-light-driven annulation of N,N-dialkyl anilines with dibenzoylethylenes demonstrates exceptional stereochemical control. nih.govacs.org These reactions consistently yield substituted tetrahydroquinolines with excellent diastereoselectivity, exclusively forming the anti-diastereomer, an outcome confirmed by X-ray analysis. nih.gov The syn-isomer was reportedly never observed in these reactions. acs.org

The table below presents data from the study on the diastereoselective annulation reaction, highlighting the consistent formation of the anti-diastereomer across various substituted anilines.

| Entry | Aniline Reactant | Yield of anti-diastereomer (%) | Diastereomeric Ratio (anti:syn) | Citation |

| 1 | N,N-dimethylaniline | 92 | >95:5 | nih.govacs.org |

| 2 | N,N-dimethyl-p-toluidine | 95 | >95:5 | nih.govacs.org |

| 3 | 4-methoxy-N,N-dimethylaniline | 99 | >95:5 | nih.govacs.org |

| 4 | 4-fluoro-N,N-dimethylaniline | 80 | >95:5 | nih.govacs.org |

| 5 | N-benzyl-N-methylaniline | 88 | >95:5 | nih.govacs.org |

Another powerful method for achieving high diastereoselectivity is the intramolecular Mizoroki–Heck reaction. The palladium-catalyzed spirocyclization of N-methylallylanilines has been used to form spiroindolines in good yields with greater than 98% diastereoselectivity. diva-portal.org The observed stereoconfiguration is determined during the migratory insertion step, and density functional theory (DFT) calculations have been used to rationalize the high selectivity by comparing the energy barriers for the formation of the two possible diastereomeric transition states. diva-portal.org Similarly, Pd(II)-catalyzed three-component reactions have been developed to produce polycyclic tetrahydroquinolines with diastereomeric ratios up to 95:5. acs.org The stereochemical control in this case has been rationalized by a model involving hydrogen bonding and π–π stacking interactions in the transition state. acs.org

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) Studies for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetics and mechanisms of chemical reactions involving substituted anilines. tsijournals.comnih.gov

Transition State Characterization and Activation Energy Calculations

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. The characterization of a transition state—a first-order saddle point on the potential energy surface—is key to understanding the kinetic feasibility of a reaction pathway. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

For a representative electrophilic aromatic substitution reaction involving N-cyclopentyl-2-ethylaniline, DFT could be used to model the formation of the sigma complex (Wheland intermediate) and locate the corresponding transition state. tsijournals.com The activation energies for substitution at different positions on the aromatic ring can be calculated to predict the most likely outcome.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Electrophilic Substitution on this compound

| Reaction Pathway | Relative Energy of Transition State (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| ortho-attack | +25.0 | 25.0 |

| meta-attack | +35.0 | 35.0 |

| para-attack | +22.0 | 22.0 |

Note: Data are hypothetical and for illustrative purposes. The values demonstrate how DFT can quantify the energetic barriers for different reaction pathways.

Studies on similar aniline (B41778) derivatives have successfully used DFT methods, such as B3LYP with basis sets like 6-31+G**, to model reaction mechanisms and calculate activation energies. nih.gov These calculations often show that the rate-determining step in complex reactions is the one with the highest activation barrier. tsijournals.comnih.gov

Elucidation of Regioselectivity and Stereoselectivity

Regioselectivity in chemical reactions, particularly electrophilic aromatic substitution, is governed by both electronic and steric factors. DFT calculations can elucidate these influences by comparing the stabilities of various possible intermediates and transition states. tsijournals.com In this compound, the 2-ethyl group and the N-cyclopentylamino group are both electron-donating and would typically direct incoming electrophiles to the ortho and para positions.

However, the steric bulk of the ethyl group at the C2 position and the large cyclopentyl group on the nitrogen would significantly hinder attack at the ortho positions (C3 and C6). DFT calculations of the transition state energies would likely confirm that substitution at the less sterically hindered para position (C5) is kinetically favored. acs.org Computational studies on other C2-substituted anilines confirm that steric interactions play a decisive role in determining the final product distribution. nih.gov

Electronic Structure Analysis of this compound and Intermediates

Understanding the electronic structure is fundamental to predicting reactivity. DFT allows for detailed analysis through methods like Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MEP) maps.

NBO analysis provides insights into charge distribution and orbital interactions. For this compound, NBO analysis would quantify the electron-donating effects of the alkyl substituents on the aromatic ring. This would show an increased electron density at the ortho and para positions, activating them towards electrophilic attack. rsc.org

An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the map would show regions of negative potential (electron-rich) centered on the nitrogen atom and delocalized across the aromatic ring, particularly at the para position. This reinforces the concept that these sites are susceptible to electrophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time. These methods are essential for understanding the conformational landscape and non-covalent interactions of flexible molecules like this compound.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org this compound possesses several rotatable bonds, leading to a complex conformational space. The key degrees of freedom include:

Rotation around the C(phenyl)-N bond.

The puckering of the cyclopentane (B165970) ring.

Rotation of the ethyl group.

Combined molecular mechanics (MM) and DFT calculations on analogous alkyl-substituted anilines have shown that the preferred conformation is one that minimizes steric strain. nih.gov For this compound, a significant steric interaction exists between the ethyl group at the C2 position and the cyclopentyl group on the nitrogen atom. nih.gov This would likely force the N-cyclopentyl group to orient itself away from the ethyl group. The nitrogen atom in such substituted anilines typically maintains a pyramidal geometry. nih.gov

Table 2: Plausible Conformations of this compound and Qualitative Stability

| Conformer | Dihedral Angle (C2-C1-N-C_cyclopentyl) | Steric Interaction | Relative Stability |

| A | ~180° (anti-periplanar) | Minimized | High |

| B | ~60° (gauche) | Moderate | Medium |

| C | ~0° (syn-periplanar) | Maximized | Low |

Note: This table illustrates how molecular modeling can be used to predict stable conformations by considering steric hindrance.

The cyclopentane ring itself is not planar and adopts puckered conformations, such as the "envelope" and "twist" forms, to relieve torsional strain. dalalinstitute.com Molecular modeling would be necessary to determine the lowest energy pucker of the cyclopentyl ring in the context of the entire molecule.

Intermolecular Interactions

The physical properties of this compound in a condensed phase are dictated by its intermolecular interactions. Computational methods can be used to study and quantify these forces. The primary interactions include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor to an acceptor atom (like oxygen or nitrogen) on another molecule. rsc.orgresearchgate.net

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with other aromatic rings or in C-H···π and N-H···π interactions, where a hydrogen atom interacts with the face of the ring. researchgate.net

Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

DFT calculations on molecular dimers or clusters can provide accurate estimates of the binding energies associated with these interactions. researchgate.netmdpi.com For instance, studies on aniline dimers have used DFT at the B3LYP/6-311+G(2d,p) level of theory to calculate the geometry and vibrational spectra of hydrogen-bonded aggregates. researchgate.net Such analyses for this compound would reveal the strength and preferred geometry of its self-association.

Due to a lack of available public research, detailed computational and theoretical data specifically for the chemical compound this compound is not available. No scholarly articles or databases containing advanced quantum chemical calculations for its molecular properties and interactions could be identified. Therefore, the generation of an article with the requested specific data tables and detailed research findings is not possible at this time.

Spectroscopic and Advanced Analytical Characterization of N Cyclopentyl 2 Ethylaniline and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Further research in specialized, subscription-based chemical data repositories or direct laboratory analysis would be required to obtain the specific data needed to fulfill this request.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For an N-substituted aniline (B41778) like N-cyclopentyl-2-ethylaniline, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary amine would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl and ethyl groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

For illustrative purposes, the IR spectrum of a related compound, N-(cyclopentyl(4-iodophenyl)methyl)aniline, shows characteristic peaks that include those for the N-H and aromatic C-H bonds. nist.gov Another related molecule, 2-ethyl-N-methylaniline, also displays distinct IR absorption bands. nist.gov

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Secondary Amine (N-H) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. For this compound, the symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum. The C-C stretching vibrations of the cyclopentyl and ethyl groups would also be Raman active. In general, aromatic compounds show characteristic Raman bands related to ring breathing and substituent-sensitive modes. Studies on poly(N-alkylanilines) have utilized Raman spectroscopy to characterize the C-N stretching bands. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic Ring | 1580 - 1620, ~1000 | Ring Stretch, Ring Breathing |

| Aliphatic C-H | 2800 - 3000 | Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, if it can be obtained in a suitable crystalline form, X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the molecule. This technique would reveal the orientation of the cyclopentyl and ethyl groups relative to the aniline ring. Conformational analysis of various alkyl-substituted anilines has been performed, showing that steric interactions between substituents play a crucial role in determining the molecular geometry. kuleuven.be However, no specific crystallographic data for this compound has been found in the reviewed literature.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). While commercial suppliers indicate that HPLC data is available for this compound, the specific parameters and results are not publicly detailed. bldpharm.com General procedures for HPLC analysis of related aniline derivatives often involve monitoring the elution with a UV detector.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be a key identifier. Coupling the GC to a mass spectrometer (GC-MS) would provide both retention data and a mass spectrum, aiding in structural confirmation. For instance, GC-MS data is available for the related isomer, N-cyclopentyl-4-ethylaniline. scispace.com General GC methods for anilines often use a flame ionization detector (FID). researchgate.net

Table 3: General Chromatographic Conditions for Aniline Derivatives

| Technique | Column Type | Detector | Typical Mobile/Carrier Phase |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | UV | Acetonitrile/Water or Methanol/Water |

Non Medical and Advanced Research Applications of N Cyclopentyl 2 Ethylaniline Scaffolds

Role in the Development of Organic Functional Materials

N-alkylanilines are recognized precursors for creating organic functional materials, particularly conductive polymers. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, a key feature for charge transport. Through processes like electrochemical polymerization, aniline (B41778) derivatives can be linked to form long-chain polymers with semiconducting properties. acs.org

The substituents on the aniline scaffold, such as the cyclopentyl and ethyl groups in N-cyclopentyl-2-ethylaniline, play a crucial role in modulating the final polymer's characteristics. They can influence solubility, processability, and the packing of polymer chains in the solid state, which in turn affects the material's conductivity and optical properties. For instance, the alkyl groups can increase the solubility of the resulting polymer in organic solvents, making it easier to cast into thin films for electronic devices.

Table 1: Potential Influence of this compound as a Monomer in Organic Functional Materials

| Property | Influence of this compound Scaffold |

| Conductivity | The nitrogen atom provides electrons for the conjugated system, essential for conductivity. The alkyl groups may sterically hinder optimal chain packing, potentially lowering bulk conductivity compared to polyaniline. |

| Solubility | The cyclopentyl and ethyl groups are expected to enhance solubility in common organic solvents, improving processability for applications like spin-coating or inkjet printing of electronic layers. |

| Optical Properties | The electronic structure of the aniline ring dictates the polymer's absorption and emission spectra. Alkyl substitution can cause slight shifts in these properties (solvatochromism). |

| Morphology | Steric hindrance from the substituents can lead to more amorphous polymer films rather than highly crystalline ones, affecting charge mobility. |

This table is based on established principles of polymer chemistry and structure-property relationships in polyanilines.

Application in Dye Chemistry and Pigment Synthesis

Aniline and its derivatives are foundational components in the synthesis of a vast array of synthetic dyes and pigments, particularly azo dyes. unb.canih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color. nih.govnih.gov The synthesis typically involves a two-step diazotization and coupling reaction. unb.canih.gov

In this process, a primary aromatic amine is converted into a diazonium salt. This salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.ca As a secondary amine, this compound can function as a potent coupling component. The lone pair of electrons on the nitrogen atom activates the aromatic ring, directing the diazonium salt to couple at the para position. The specific alkyl groups on the aniline influence the final color, solubility, and lightfastness of the dye. High-performance pigments, which require exceptional durability and color fastness, often incorporate complex organic molecules derived from such substituted anilines. researchgate.netbasf.comdyespigments.netcitycatpigments.comalzchem.com

Table 2: this compound as a Potential Coupling Component in Azo Dye Synthesis

| Reactant 1 (Diazonium Salt Precursor) | Reactant 2 (Coupling Component) | Resulting Azo Dye Structural Motif | Potential Color Class |

| Aniline | This compound | Phenyl-azo-(this compound) | Yellow to Orange |

| 4-Nitroaniline | This compound | (4-Nitrophenyl)-azo-(this compound) | Orange to Red |

| Anthranilic acid | This compound | (2-Carboxyphenyl)-azo-(this compound) | Red |

The color classes are estimations based on the electronic effects of substituents in analogous azo dye systems.

Utilization as Ligands or Catalysts in Organic Transformations

The nitrogen atom in this compound can act as a Lewis base, allowing it to coordinate with metal centers to form complex catalysts. researchgate.net Such metal complexes are pivotal in a wide range of organic transformations, including cross-coupling reactions that form carbon-carbon or carbon-nitrogen bonds. nih.govrsc.org

The performance of a metal catalyst is heavily dependent on the electronic and steric properties of its surrounding ligands. The this compound scaffold offers specific features:

Electronic Effect: The nitrogen atom donates electron density to the metal center, influencing its reactivity.

Steric Hindrance: The bulky cyclopentyl and adjacent ethyl groups create a defined steric environment around the metal center. This can control substrate access, prevent catalyst deactivation, and induce selectivity in reactions.

While not a catalyst itself, this aniline derivative can be a precursor to more complex ligand structures, such as N-heterocyclic carbenes (NHCs) or phosphine-amine ligands, which are known to be highly effective in palladium- and nickel-catalyzed reactions. rsc.orgyoutube.comcapes.gov.br

Table 3: Potential Ligand Characteristics of this compound in Catalysis

| Feature | Description | Potential Impact on Catalysis |

| Coordination Site | The lone pair of electrons on the nitrogen atom. | Forms a coordinate bond with a transition metal center (e.g., Pd, Ni, Cu, Ru). |

| Steric Bulk | Provided by the cyclopentyl and ortho-ethyl groups. | Can enhance catalyst stability, influence regioselectivity, and promote reductive elimination. |

| Electron Donation | The nitrogen atom is an electron donor. | Modulates the electron density and reactivity of the metal center. |

| Chirality | The molecule is achiral. | Would require modification to be used in asymmetric catalysis. |

Integration into Complex Chemical Libraries for Screening and Exploration

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of diverse compounds, known as chemical libraries. nih.govualberta.ca The goal is to identify "hits"—molecules with a desired activity. Anilines are frequently used as core scaffolds or building blocks in these libraries due to their versatile reactivity. nih.govresearchgate.net

This compound can be readily incorporated into a library synthesis workflow. The secondary amine can be acylated, alkylated, or used in coupling reactions to attach a wide variety of different chemical groups. By systematically combining the this compound core with a diverse set of reactants, a large library of related but distinct molecules can be generated. nih.gov These libraries can then be screened in high-throughput assays to discover new materials with novel electronic properties or molecules with specific binding affinities for biological targets in non-medical research.

Table 4: Example of a Virtual Chemical Library from this compound

| Scaffold | Reaction | Building Blocks (R-COCl) | Resulting Library Compounds (Amides) |

| This compound | Acylation with acid chlorides | Acetyl chloride, Benzoyl chloride, 4-Fluorobenzoyl chloride, Thiophene-2-carbonyl chloride | N-acetyl-N-cyclopentyl-2-ethylaniline, N-benzoyl-N-cyclopentyl-2-ethylaniline, etc. |

This demonstrates a simple, one-step diversification to generate a small, focused library.

Precursor to Advanced Nitrogen-Containing Heterocyclic Systems

Substituted anilines are indispensable starting materials for the synthesis of nitrogen-containing heterocycles, which are core structures in many functional molecules. nih.gov The this compound scaffold can undergo various cyclization reactions to form more complex, rigid ring systems.

For example:

Indole (B1671886) Synthesis: Through variations of the Fischer indole synthesis or modern transition-metal-catalyzed methods, the aniline ring can be fused with other atoms to create an indole core. researchgate.netresearchgate.netnih.govrsc.org The substituents from the original aniline would be retained on the final indole product, allowing for the synthesis of highly decorated heterocyclic systems.

Quinoline (B57606) and Benzimidazole Synthesis: Reactions like the Pfitzinger or Doebner-von Miller reactions use anilines to construct the quinoline ring system. nih.gov Similarly, condensation of substituted anilines with appropriate precursors can lead to the formation of benzimidazoles. researchgate.net

The presence of the 2-ethyl group in this compound can direct the regioselectivity of certain cyclization reactions, while the N-cyclopentyl group would be incorporated into the final heterocyclic product, influencing its physical and chemical properties.

Table 5: Potential Heterocyclic Systems Derived from Aniline Precursors

| Aniline Precursor Type | Reaction Type | Resulting Heterocycle |

| Substituted Aniline | Fischer Indole Synthesis | Substituted Indole |

| Substituted Aniline | Pfitzinger Reaction | Substituted Quinoline-4-carboxylic acid |

| Substituted Aniline | Doebner-von Miller reaction | Substituted Quinoline |

| o-Phenylenediamine (derived from aniline) | Phillips Condensation | Substituted Benzimidazole |

Q & A

Q. How can researchers optimize the synthesis of N-cyclopentyl-2-ethylaniline to improve yield and purity?

Methodological Answer:

- Experimental Variables: Test reaction parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., 1–5 mol% Pd/C). Use Design of Experiments (DoE) to identify critical factors .

- Analytical Validation: Monitor reaction progress via GC-MS or HPLC with a C18 column (UV detection at 254 nm). Compare retention times with commercially available standards or synthesized analogs .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Validate purity via -NMR (integration of aromatic vs. aliphatic protons) and elemental analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use -NMR (300–400 MHz) to identify aromatic protons (δ 6.5–7.5 ppm) and cyclopentyl/ethyl groups (δ 1.0–2.5 ppm). -NMR resolves quaternary carbons (e.g., C-N linkage at ~145 ppm) .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H] with <5 ppm error. Fragmentation patterns distinguish substituent positions (e.g., cyclopentyl vs. ethyl groups) .

- IR Spectroscopy: Validate amine N-H stretches (3300–3500 cm) and aromatic C=C bonds (1450–1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assay systems?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C). Include positive controls (e.g., known kinase inhibitors) and negative controls (solvent-only) to isolate compound-specific effects .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across assays. Report confidence intervals (95%) and effect sizes to quantify variability .

- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) to measure kinetic constants (k/k) .

Q. What strategies can elucidate the reaction mechanism of this compound derivatization under acidic conditions?

Methodological Answer:

- Isotopic Labeling: Synthesize -labeled analogs to track nitrogen migration via -NMR. Use -labeling in the cyclopentyl group to study steric effects .

- Kinetic Profiling: Conduct time-resolved experiments with in-situ FTIR to detect intermediates (e.g., nitrenium ions). Fit rate constants to mechanistic models (e.g., Eyring equation for activation parameters) .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G**) to map transition states and compare energy barriers for competing pathways (e.g., electrophilic substitution vs. ring expansion) .

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs in antimicrobial studies?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., halogenation at the 4-position, alkyl chain length). Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .

- Biological Testing: Measure MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (MTT on HEK293 cells) to assess selectivity .

- QSAR Modeling: Apply partial least squares (PLS) regression to correlate logP, polar surface area, and Hammett constants with bioactivity. Validate models via leave-one-out cross-validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility of this compound across solvents?

Methodological Answer:

- Standardized Protocols: Use USP <911> guidelines for solubility testing. Pre-equilibrate solvents (25°C, 48 hrs) and quantify solubility via gravimetric analysis (mg/mL ± SD) .

- Molecular Dynamics: Simulate solvation free energies (GROMACS) to predict solvent interactions. Compare with experimental data to identify outliers .

- Cohort Studies: Aggregate data from ≥3 independent labs using meta-analysis (random-effects model) to account for methodological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.